molecular formula C15H25ClN2O4Si B13921566 Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate

Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate

Cat. No.: B13921566
M. Wt: 360.91 g/mol
InChI Key: MBBHLXPBSIJFJP-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate is a complex organic compound that features a nicotinate core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate typically involves multiple steps. One common approach starts with the chlorination of a nicotinate derivative, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) group to protect the hydroxyl group. The amino group is then introduced through a substitution reaction. The final step involves the methylation of the carboxyl group to form the ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form various interactions, including hydrogen bonds and hydrophobic interactions, which can modulate the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-5-(2-hydroxyethoxy)-6-chloronicotinate: Lacks the TBDMS protecting group.

    Methyl 4-amino-5-(2-methoxyethoxy)-6-chloronicotinate: Has a methoxy group instead of the TBDMS group.

Uniqueness

The presence of the tert-butyldimethylsilyl group in Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate provides unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H25ClN2O4Si

Molecular Weight

360.91 g/mol

IUPAC Name

methyl 4-amino-5-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C15H25ClN2O4Si/c1-15(2,3)23(5,6)22-8-7-21-12-11(17)10(14(19)20-4)9-18-13(12)16/h9H,7-8H2,1-6H3,(H2,17,18)

InChI Key

MBBHLXPBSIJFJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOC1=C(C(=CN=C1Cl)C(=O)OC)N

Origin of Product

United States

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